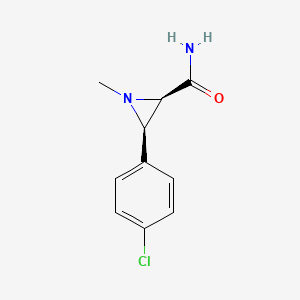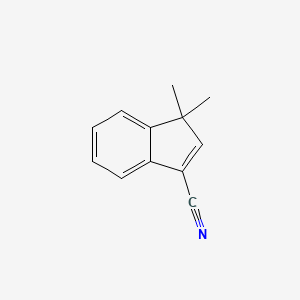
1,1-dimethyl-1H-indene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1H-indene-3-carbonitrile is an organic compound with the molecular formula C12H11N It is a derivative of indene, characterized by the presence of a nitrile group (-C≡N) at the third carbon position and two methyl groups at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile sourcesThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
化学反応の分析
Types of Reactions: 1,1-Dimethyl-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,1-dimethyl-1H-indene-3-carboxylic acid.
Reduction: Formation of 1,1-dimethyl-1H-indene-3-amine.
Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-bromo-1H-indene.
科学的研究の応用
1,1-Dimethyl-1H-indene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1-dimethyl-1H-indene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. These interactions can influence cellular pathways and biological processes .
類似化合物との比較
1,1-Dimethylindene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1,3-Dimethylindene: Has a different substitution pattern, affecting its chemical and physical properties.
2,3-Dihydro-1,1-dimethyl-1H-indene: Contains a saturated ring, altering its reactivity and stability.
Uniqueness: 1,1-Dimethyl-1H-indene-3-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. The nitrile group enhances its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
89883-08-9 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC名 |
3,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)12/h3-7H,1-2H3 |
InChIキー |
RTKXEWFQTNXLHE-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC=CC=C21)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
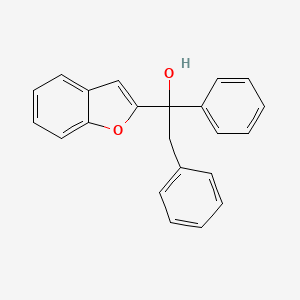

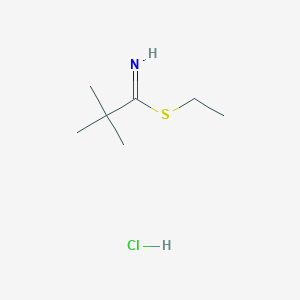
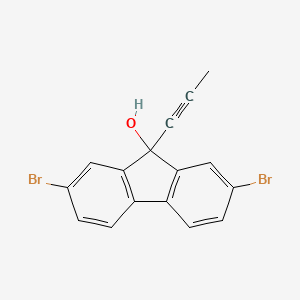
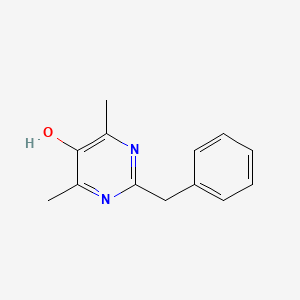
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
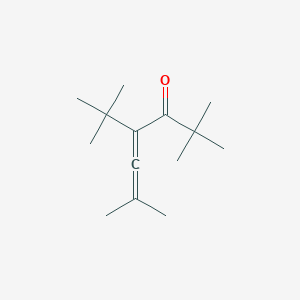
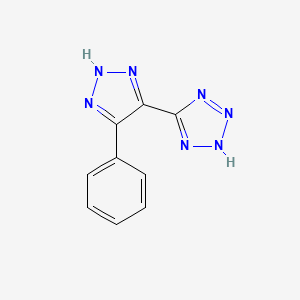
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
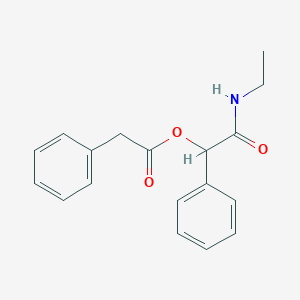
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
